molecular formula C8H14Br2O2 B11828512 Ethyl 4-bromo-2-(2-bromoethyl)butanoate

Ethyl 4-bromo-2-(2-bromoethyl)butanoate

Cat. No.: B11828512
M. Wt: 302.00 g/mol
InChI Key: IBBJACJUQJNKFA-UHFFFAOYSA-N
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Description

Ethyl 4-bromo-2-(2-bromoethyl)butanoate is an organic compound with the molecular formula C8H14Br2O2. It is a derivative of butanoic acid, where the hydrogen atoms at positions 2 and 4 are replaced by bromine atoms. This compound is known for its applications in organic synthesis and various chemical reactions due to its unique structure and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 4-bromo-2-(2-bromoethyl)butanoate can be synthesized through a multi-step process involving the bromination of butanoic acid derivatives. One common method involves the esterification of 4-bromo-2-(2-bromoethyl)butanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality .

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-bromo-2-(2-bromoethyl)butanoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Nucleophilic Substitution: Substituted butanoates.

    Reduction: Corresponding alcohols.

    Elimination: Alkenes.

Scientific Research Applications

Ethyl 4-bromo-2-(2-bromoethyl)butanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 4-bromo-2-(2-bromoethyl)butanoate involves its reactivity towards nucleophiles and electrophiles. The bromine atoms in the compound make it highly reactive, allowing it to participate in various substitution and elimination reactions. The molecular targets and pathways involved depend on the specific reaction and the nature of the nucleophile or electrophile .

Comparison with Similar Compounds

Uniqueness: Ethyl 4-bromo-2-(2-bromoethyl)butanoate is unique due to the presence of two bromine atoms at distinct positions, which enhances its reactivity and versatility in chemical synthesis. This dual bromination allows for more diverse chemical transformations compared to its analogs .

Properties

Molecular Formula

C8H14Br2O2

Molecular Weight

302.00 g/mol

IUPAC Name

ethyl 4-bromo-2-(2-bromoethyl)butanoate

InChI

InChI=1S/C8H14Br2O2/c1-2-12-8(11)7(3-5-9)4-6-10/h7H,2-6H2,1H3

InChI Key

IBBJACJUQJNKFA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CCBr)CCBr

Origin of Product

United States

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